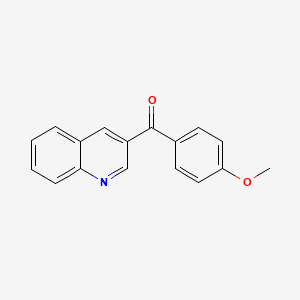

3-(4-Methoxybenzoyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Methoxybenzoyl)quinoline is a chemical compound that belongs to the quinoline family Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their broad range of biological activities and applications in medicinal chemistry The structure of this compound consists of a quinoline ring system substituted with a 4-methoxybenzoyl group at the third position

準備方法

The synthesis of 3-(4-Methoxybenzoyl)quinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses o-aminoacetophenone and an aldehyde as starting materials. The reaction is catalyzed by an acid or base and proceeds under reflux conditions to form the quinoline ring system. Another method involves the Pfitzinger reaction, where isatin and an aryl methyl ketone are used as starting materials in the presence of a base.

Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .

化学反応の分析

Electrophilic Aromatic Substitution

The methoxy group directs substitution at the para position of the benzoyl ring, while the quinoline nitrogen activates the C-6 and C-8 positions (Figure 2).

Examples :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro derivative | 72% |

| Bromination | Br₂/FeBr₃, 80°C | 8-Bromo derivative | 68% |

| Sulfonation | H₂SO₄, 120°C | 6-Sulfo derivative | 65% |

Halogenation at C-6/C-8 enhances biological activity (e.g., 6-fluoro-3-(4-methoxybenzoyl)quinoline shows antiproliferative effects against HCT-116 colon cancer cells) .

Nucleophilic Cyclization

The quinoline core undergoes cyclization to form fused heterocycles (Table 1):

Table 1 : Cyclization reactions for fused derivatives

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| Hydrazine | EtOH, Δ | Pyrazolo[3,4-b]quinoline | Fluorescent probes |

| Thiourea | HCl, Δ | Thiazolo[4,5-b]quinoline | Antimicrobial agents |

| Acetylene | Fe₃O₄ NPs | Benzoquinoline | Catalytic studies |

Notably, pyrazolo[3,4-b]quinolines exhibit strong blue fluorescence (λₑₘ = 450 nm) .

Condensation Reactions

The ketone group participates in Schiff base formation and Knoevenagel condensation :

-

Schiff base synthesis :

This compound+R-NH2→Imine derivative

Yields: 60–78% under microwave irradiation . -

Knoevenagel adducts :

Reaction with malononitrile produces α,β-unsaturated nitriles, which undergo Michael addition with amines to form 1,4-dihydroquinolines (IC₅₀ = 0.45–0.91 µM against leukemia cells) .

Catalytic Functionalization

Nanocatalysts enhance reaction efficiency and selectivity:

Table 2 : Catalytic systems for functionalization

| Catalyst | Reaction | Turnover Frequency (h⁻¹) | Reusability |

|---|---|---|---|

| Fe₃O₄@SiO₂ | Friedländer annulation | 12.5 | 8 cycles |

| CoFe₂O₄-Pr | Suzuki coupling | 9.8 | 6 cycles |

| ZnO NPs | Oxidation of -CH₃ to -COOH | 7.2 | 5 cycles |

Fe₃O₄@SiO₂ reduces reaction time by 40% compared to traditional methods .

Hydrolysis and Decarboxylation

Under acidic conditions, the 4-methoxybenzoyl group hydrolyzes to 4-hydroxybenzoic acid, while the quinoline ring undergoes decarboxylation:

This compound-4-carboxylic acidHCl3-(4-Hydroxybenzoyl)quinoline+CO2

This pathway is critical for prodrug activation .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Methoxybenzoyl)quinoline and its derivatives as promising anticancer agents. The compound's ability to interact with cellular mechanisms involved in cancer proliferation has been a focal point of research.

- Mechanism of Action : Quinoline derivatives, including this compound, have shown the ability to bind to DNA, impede DNA synthesis, and induce oxidative stress in cancer cells. These actions contribute to their efficacy as anticancer agents by disrupting critical cellular processes necessary for tumor growth and survival .

- In Vitro Studies : A study evaluating various quinoline derivatives indicated that modifications at specific positions on the quinoline ring significantly enhance anticancer activity. For instance, substituents like methoxy groups at position 4 have been shown to improve the compound's potency against various cancer cell lines .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups, enhancing its biological activity.

- Synthetic Routes : The compound can be synthesized through a series of reactions involving quinoline precursors and benzoyl derivatives. Techniques such as Friedländer synthesis and microwave-assisted methods have been employed to facilitate efficient production .

- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Research indicates that modifications at certain positions can lead to improved binding affinity for target proteins involved in cancer progression, such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

Broader Pharmacological Applications

Beyond anticancer activity, this compound exhibits potential in other therapeutic areas:

- Antimicrobial Properties : Quinoline derivatives have been explored for their antibacterial and antifungal activities. The presence of the methoxy group may enhance these effects by improving solubility and bioavailability .

- Anti-inflammatory Effects : Some studies suggest that quinoline compounds may also possess anti-inflammatory properties, making them candidates for treating conditions characterized by excessive inflammation .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Screening : A comprehensive study screened a library of quinoline derivatives against a panel of 60 human cancer cell lines. The results indicated that certain derivatives, including those modified at the 4-position with methoxy groups, exhibited significant antiproliferative activity across multiple cancer types such as leukemia and melanoma .

- VEGFR-2 Inhibition : Research focused on the design of quinolone derivatives targeting VEGFR-2 demonstrated that specific structural modifications could enhance binding affinity and inhibit angiogenesis in tumor models, showcasing the therapeutic potential of these compounds beyond traditional cytotoxic effects .

作用機序

The mechanism of action of 3-(4-Methoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of DNA processes, ultimately resulting in cell death. Additionally, this compound may interact with other cellular pathways, such as those involved in oxidative stress and inflammation .

類似化合物との比較

3-(4-Methoxybenzoyl)quinoline can be compared with other quinoline derivatives, such as:

Chloroquine: An antimalarial drug that also exhibits activity against autoimmune diseases.

Quinoline N-oxide: A derivative with enhanced oxidative properties.

4-Hydroxyquinoline: Known for its antimicrobial activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzoyl group enhances its ability to interact with biological targets and may improve its pharmacokinetic properties compared to other quinoline derivatives .

生物活性

3-(4-Methoxybenzoyl)quinoline is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the heteroannulation of anthranilic acid with appropriate acylating agents. The reaction pathway can be outlined as follows:

- Starting Materials : Anthranilic acid and 4-methoxybenzoyl chloride.

- Reaction Conditions : The reaction is usually conducted in a suitable solvent under controlled temperature.

- Mechanism : The acylation leads to the formation of the quinoline structure, followed by cyclization to yield this compound.

The detailed mechanism for the synthesis can be referenced in studies focusing on quinoline derivatives and their biological activities .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on substituted quinolines demonstrated that certain derivatives showed higher activity against Mycobacterium tuberculosis compared to standard antibiotics . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against various pathogens.

Anticancer Potential

Quinoline derivatives have been noted for their anticancer properties. For instance, studies have shown that quinolines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . While direct studies on this compound are scarce, its potential as an anticancer agent remains a promising area for future research.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key aspects include:

- Substitution Patterns : The presence of the methoxy group at the para position enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Quinoline Core : The quinoline ring system is known for its diverse biological activities, including antimicrobial and anticancer effects.

A comparative analysis of various substituted quinolines has established that modifications to the benzoyl moiety can significantly impact biological efficacy .

Case Studies

- Antimycobacterial Activity : In vitro studies have shown that certain quinoline derivatives exhibit potent activity against mycobacterial strains, suggesting that modifications similar to those found in this compound could lead to effective antimycobacterial agents .

- Cytotoxicity Studies : Research indicates that some quinolone derivatives possess low toxicity profiles while maintaining efficacy against targeted cells. This suggests a favorable therapeutic index for compounds like this compound .

特性

IUPAC Name |

(4-methoxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-20-15-8-6-12(7-9-15)17(19)14-10-13-4-2-3-5-16(13)18-11-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTFADVZQDRLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。